

Dibenzepin-d3: A Technical Guide to Certificate of Analysis and Quality Parameters

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Compound of Interest

Compound Name: *Dibenzepin-d3*

Cat. No.: *B13838162*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential quality parameters and analytical methodologies relevant to the certificate of analysis (CoA) for **Dibenzepin-d3**. While a specific, universally applicable CoA for **Dibenzepin-d3** is proprietary to the manufacturer, this document outlines the critical quality attributes and testing protocols based on industry standards and publicly available data for the parent compound, Dibenzepin, and its analogs.

Dibenzepin-d3 is the deuterated form of Dibenzepin, a tricyclic antidepressant.^[1] Deuterated compounds are frequently used as internal standards in quantitative bioanalytical studies (e.g., mass spectrometry) due to their similar chemical properties to the parent drug but distinct mass.

Core Quality Parameters

A typical Certificate of Analysis for a high-purity reference standard like **Dibenzepin-d3** would include the following quantitative data, summarized here for clarity.

Parameter	Typical Specification	Analytical Method
Appearance	White to off-white solid	Visual Inspection
Molecular Formula	C ₁₈ H ₁₈ D ₃ N ₃ O	Mass Spectrometry
Molecular Weight	298.42 g/mol	Mass Spectrometry
Chemical Purity (HPLC)	≥98%	High-Performance Liquid Chromatography (HPLC)
Identity	Conforms to structure	¹ H-NMR, Mass Spectrometry
Isotopic Purity	≥99% atom % D	Mass Spectrometry
Deuterium Incorporation	≥98%	Mass Spectrometry / NMR
Solubility	Soluble in DMSO	Visual Inspection

Experimental Protocols

Detailed methodologies for the key analytical techniques used to assess the quality of **Dibenzepin-d3** are outlined below.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography is a cornerstone technique for determining the chemical purity of pharmaceutical compounds. A stability-indicating reversed-phase HPLC (RP-HPLC) method is typically developed and validated.

Objective: To separate **Dibenzepin-d3** from any process-related impurities and degradation products.

Typical Instrumentation and Conditions:

- Instrument: Agilent 1260 Infinity II or equivalent.
- Column: C18, 150 x 4.6 mm, 2.7 µm particle size.

- Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
- Flow Rate: 1.0 mL/min.
- Column Temperature: 40°C.
- Detection: UV spectrophotometry at a wavelength determined by the UV spectrum of Dibenzepin (e.g., 264 nm).
- Injection Volume: 5 µL.

Method Validation: The method would be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).^[2]

Mass Spectrometry (MS) for Identity and Isotopic Purity

Mass spectrometry is employed to confirm the molecular weight and structure of **Dibenzepin-d3**, as well as to determine its isotopic purity and the degree of deuterium incorporation.

Objective: To confirm the identity and isotopic composition of the molecule.

Typical Instrumentation and Techniques:

- Instrument: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
- Ionization Source: Electrospray Ionization (ESI) in positive mode.
- Analysis: The full scan mass spectrum will show the protonated molecule $[M+H]^+$. The measured mass-to-charge ratio (m/z) should be within a narrow tolerance (e.g., ± 5 ppm) of the theoretical exact mass of **Dibenzepin-d3**. The isotopic distribution pattern is analyzed to confirm the number of deuterium atoms and the isotopic enrichment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

^1H -NMR (Proton NMR) spectroscopy is a powerful tool for confirming the chemical structure of a molecule.

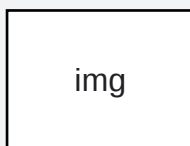
Objective: To verify the structural integrity of **Dibenzepin-d3**.

Methodology: A sample of **Dibenzepin-d3** is dissolved in a deuterated solvent (e.g., DMSO- d_6 or CDCl_3) and analyzed. The resulting spectrum provides information about the chemical environment of the protons in the molecule. The absence or significant reduction of signals corresponding to the positions of deuterium incorporation, compared to the spectrum of the non-deuterated Dibenzepin, confirms the successful labeling.

Visualizations

Chemical Structure of Dibenzepin-d3

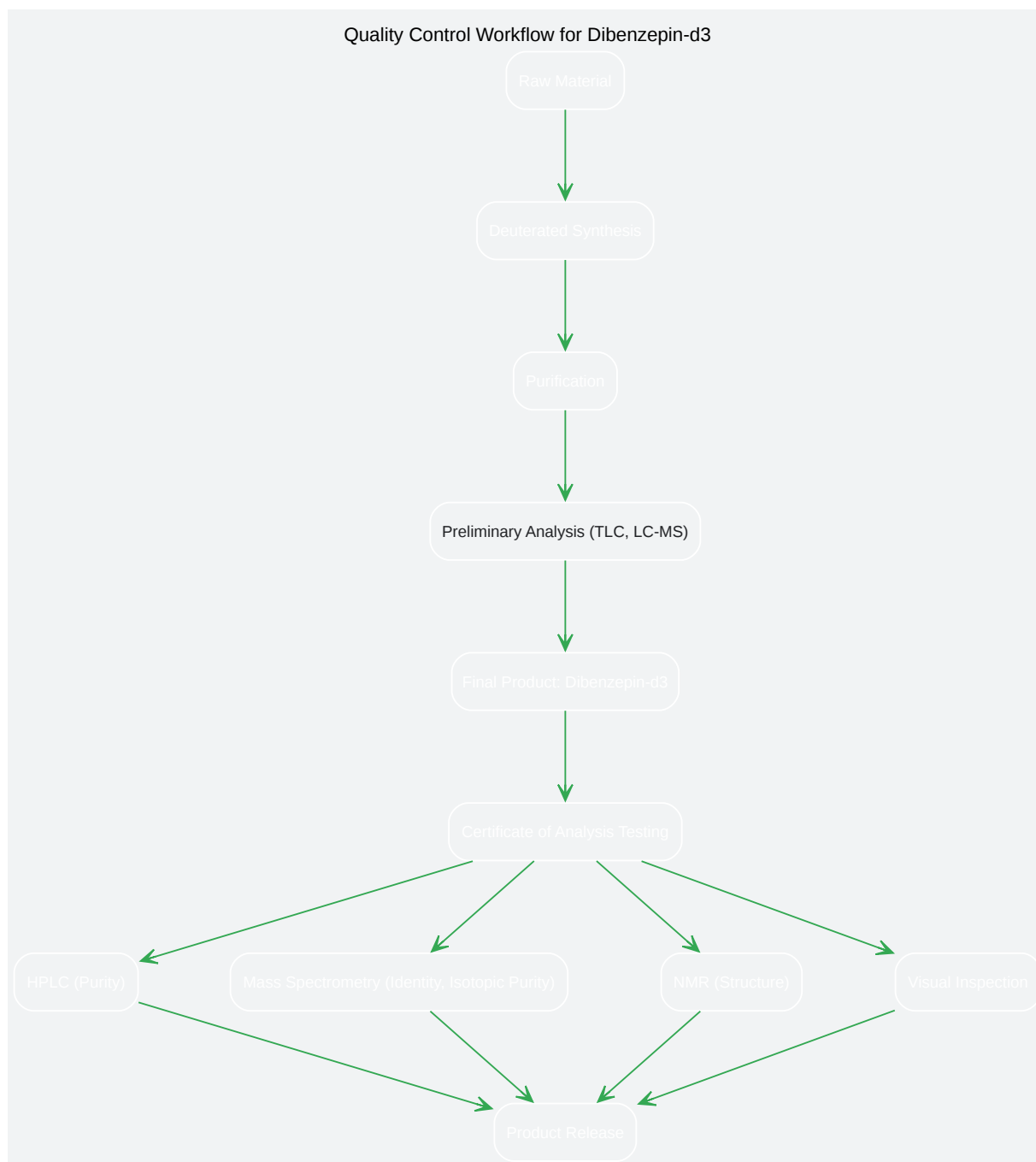
Chemical Structure of Dibenzepin-d3



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Caption: Chemical structure of **Dibenzepin-d3**.

Quality Control Workflow for Dibenzepin-d3



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Caption: A typical workflow for the quality control of **Dibenzepin-d3**.

Pharmacological Context of Dibenzepin

Dibenzepin is a tricyclic antidepressant that primarily acts as a norepinephrine reuptake inhibitor, with weaker effects on serotonin reuptake.[3] It also exhibits antagonist activity at muscarinic acetylcholine receptors, histamine H1 receptors, and α 1-adrenergic receptors, which can contribute to its side effect profile.[3] The deuteration in **Dibenzepin-d3** is not expected to alter its pharmacological mechanism of action but is critical for its use as an internal standard in pharmacokinetic and metabolic studies.

This guide provides a foundational understanding of the quality attributes and analytical controls for **Dibenzepin-d3**. For specific applications, researchers should always refer to the Certificate of Analysis provided by their supplier.

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References

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